1H-Indene, 2-ethynyl-2,3-dihydro-
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Overview
Description
1H-Indene, 2-ethynyl-2,3-dihydro- is an organic compound with the molecular formula C11H10 It is a derivative of indene, characterized by the presence of an ethynyl group at the second position and a partially hydrogenated indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indene, 2-ethynyl-2,3-dihydro- can be synthesized through several methods. One common approach involves the reaction of 2-ethynylbenzaldehyde with cyclopentadiene in the presence of a catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as toluene. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of 1H-Indene, 2-ethynyl-2,3-dihydro- often involves the catalytic hydrogenation of 2-ethynylindene. This process is carried out in a high-pressure reactor using a palladium or platinum catalyst. The reaction conditions include elevated temperatures and pressures to ensure complete hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 1H-Indene, 2-ethynyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully hydrogenated indene derivatives.
Substitution: Halogenated indene derivatives.
Scientific Research Applications
1H-Indene, 2-ethynyl-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1H-Indene, 2-ethynyl-2,3-dihydro- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2-Ethyl-2,3-dihydro-1H-indene: Similar structure but with an ethyl group instead of an ethynyl group.
2,3-Dihydro-1H-indene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1H-Indene, 2,3-dihydro-1,1-dimethyl-: Contains two methyl groups, altering its chemical properties and reactivity.
Uniqueness: 1H-Indene, 2-ethynyl-2,3-dihydro- is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-ethynyl-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-7-10-5-3-4-6-11(10)8-9/h1,3-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPCNPKWGNPXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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